7,7-Dichlorobicyclo[4.1.0]hept-2-ene
Description
7,7-Dichlorobicyclo[4.1.0]hept-2-ene is a bicyclic compound with a cyclopropane ring fused to a cyclohexene system. Its molecular formula is C₇H₁₀Cl₂, and it has a molecular weight of 165.06 g/mol . This compound is a gem-dichlorocyclopropane derivative, synthesized via phase-transfer catalysis (PTC) using cyclohexene, chloroform, and aqueous sodium hydroxide in the presence of benzyltriethylammonium chloride (BTEA-Cl) . Its synthetic utility is highlighted in reactions such as dehydrochlorination to form cyclopropabenzene (4) under basic conditions (e.g., potassium t-butoxide) . The compound is typically a yellow liquid with a boiling point of 80°C and is ≥98% pure by GC analysis .
Properties
IUPAC Name |
7,7-dichlorobicyclo[4.1.0]hept-2-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2/c8-7(9)5-3-1-2-4-6(5)7/h1,3,5-6H,2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQHIJVMCJCFKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(Cl)Cl)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30494897 | |
| Record name | 7,7-Dichlorobicyclo[4.1.0]hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5296-51-5 | |
| Record name | 7,7-Dichlorobicyclo[4.1.0]hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 7,7-Dichlorobicyclo[4.1.0]hept-2-ene involves the reaction of 1,4-cyclohexadiene with chloroform in the presence of potassium tert-butoxide. The reaction is carried out in pentane at low temperatures (0–5°C) to ensure the formation of the desired product . The mixture is then stirred and the organic phase is separated, dried, and distilled to obtain this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves large-scale adaptation of laboratory procedures. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
7,7-Dichlorobicyclo[4.1.0]hept-2-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups using reagents like phosphorus trichloride and anhydrous aluminum trichloride.
Addition Reactions: The compound can react with dichlorocarbene to form phosphonic dichlorides.
Common Reagents and Conditions
Phosphorus Trichloride and Anhydrous Aluminum Trichloride: Used for substitution reactions under mild conditions.
Potassium tert-Butoxide: Used in the synthesis of the compound from 1,4-cyclohexadiene and chloroform.
Major Products
Phosphonic Dichlorides: Formed from the reaction with phosphorus trichloride and anhydrous aluminum trichloride.
Dialkyl (Cyclohexenyl) Phosphonates: Formed from the addition of dichlorocarbene.
Scientific Research Applications
7,7-Dichlorobicyclo[4.1.0]hept-2-ene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Chemical Reactions Studies: Serves as a model compound for studying reaction mechanisms and kinetics.
Mechanism of Action
The mechanism of action of 7,7-Dichlorobicyclo[4.1.0]hept-2-ene involves its reactivity towards various reagents. The chlorine atoms in the compound are highly reactive and can undergo substitution or addition reactions. The molecular targets and pathways involved in these reactions include the formation of phosphonic dichlorides and dialkyl (cyclohexenyl) phosphonates .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Properties of 7,7-Dichlorobicyclo[4.1.0]hept-2-ene and Analogues
Q & A
Q. What are the established synthetic routes for 7,7-dichlorobicyclo[4.1.0]hept-2-ene, and what factors influence reaction efficiency?
The compound is synthesized via dichlorocarbene addition to cyclohexene under phase-transfer catalysis (PTC). A typical method involves reacting cyclohexene, chloroform, and 50% NaOH in the presence of benzyltriethylammonium chloride (BTEA-Cl) at reflux with vigorous stirring for 40 minutes. The PTC facilitates OH⁻ transfer to the organic phase, generating dichlorocarbene, which reacts with cyclohexene to form the cyclopropane product. Key factors include:
Q. How is this compound characterized, and what spectral markers are diagnostic?
Post-synthesis characterization employs:
- IR spectroscopy : C-Cl stretches (580–785 cm⁻¹), sp³ C-H stretches (<3000 cm⁻¹), and CH₂ bending modes (1250–1465 cm⁻¹) .
- Gas chromatography (GC) : Retention time comparison against standards and purity assessment (e.g., 97% purity with minor byproducts) .
- Mass spectrometry : Molecular ion peak at m/z 165.06 (C₇H₁₀Cl₂) and fragmentation patterns .
Q. What safety protocols are essential when handling this compound?
The compound is a flammable liquid (flash point: 82.22°C) with acute oral toxicity (H302), eye irritation (H319), and aquatic toxicity (H411). Key precautions:
- Storage : In ventilated areas away from oxidizers (storage code: 10) .
- PPE : Chemical-resistant gloves, eye protection, and fume hoods to avoid inhalation .
- Spill management : Use inert absorbents; avoid water dispersion due to environmental hazards .
Advanced Research Questions
Q. Why do dichlorocarbene-mediated syntheses yield suboptimal results, and how can reaction efficiency be improved?
Low yields (~38.8%) arise from:
- Carbene instability : Dichlorocarbene (generated via NaOH/CHCl₃) is highly reactive but prone to side reactions (e.g., hydrolysis) .
- Workup losses : Semi-microscale extraction leads to product retention in aqueous phases . Optimization strategies :
- Flow chemistry : Continuous reactors reduce gas buildup (e.g., CO from side reactions) and improve mixing, achieving 97% conversion in 1 hour .
- Alternative catalysts : Quaternary ammonium salts with higher partition coefficients may enhance carbene transfer .
Q. How do structural isomerization and reaction pathways affect product distribution?
Isomerization occurs under thermal or basic conditions. For example:
Q. How can contradictory data on thermal stability and decomposition be reconciled?
Discrepancies in decomposition reports (e.g., variable flash points or byproduct profiles) may stem from:
- Impurity effects : Trace oxidizers or moisture accelerate degradation .
- Analytical limitations : GC-MS may miss non-volatile byproducts; supplement with HPLC or NMR for comprehensive profiling . Recommendation : Conduct stability studies under controlled atmospheres (e.g., N₂ vs. O₂) and validate with multiple analytical methods .
Methodological Guidance
Q. What experimental controls are critical for reproducibility in dichlorocarbene reactions?
- Blank reactions : Omit cyclohexene to confirm carbene generation via intermediate trapping (e.g., with alkenes of known reactivity) .
- Catalyst-free trials : Assess background reaction rates to isolate PTC efficacy .
- Stoichiometric calibration : Use internal standards (e.g., biphenyl) in GC for yield quantification .
Q. How should researchers address discrepancies in reported physical properties (e.g., boiling point)?
Variations in boiling points (e.g., 103°C vs. 198°C) likely reflect differences in purity or measurement conditions (e.g., reduced pressure vs. ambient). Always:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
